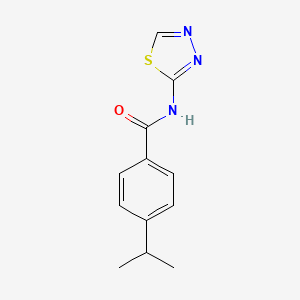

4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide

Description

4-Isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with an isopropyl group at the para position and linked to a 1,3,4-thiadiazole ring via an amide bond. The 1,3,4-thiadiazole moiety is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, known for enhancing biological activity in medicinal chemistry .

Properties

IUPAC Name |

4-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-8(2)9-3-5-10(6-4-9)11(16)14-12-15-13-7-17-12/h3-8H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTIUDNOXAQCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357253 | |

| Record name | 4-(Propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544690-34-8 | |

| Record name | 4-(Propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Attachment of the benzamide moiety: The 1,3,4-thiadiazole derivative is then reacted with isopropyl-substituted benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes oxidation under controlled conditions. Key findings include:

Reagents/Conditions :

Products :

Mechanistic Insight :

Oxidation occurs via electrophilic attack on the sulfur atom, forming intermediates stabilized by the aromatic thiadiazole system .

Reduction Reactions

Reduction targets both the thiadiazole ring and the amide group:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Lithium aluminum hydride | Anhydrous ether, reflux | Amine derivative (ring opening) | 45–60% |

| Ethanol, room temperature | Benzylamine intermediate | 70% |

Key Observations :

-

The thiadiazole ring is reduced to a dihydrothiadiazole structure, while the amide group converts to an amine .

-

Catalytic hydrogenation preserves the benzamide moiety but modifies the heterocycle .

Substitution Reactions

The isopropyl group and thiadiazole nitrogen are reactive sites:

Nucleophilic Substitution

Reagents :

Products :

Electrophilic Substitution

Reagents :

Notable Example :

Nitration yields 4-isopropyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide, a precursor for further functionalization .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

Conditions :

Products :

-

Benzoic acid derivative and 2-amino-1,3,4-thiadiazole under acidic conditions

-

Sodium salt of benzoic acid and free thiadiazole amine under basic conditions

Kinetics :

Pseudo-first-order kinetics observed with a half-life of 2.5 hours in basic media .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions:

Example Reaction :

With acetylene dicarboxylates in toluene at 110°C, forming pyrazole-thiadiazole hybrids .

Key Data :

Comparative Reactivity Analysis

| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s) |

|---|---|---|

| Oxidation | 85 ± 5 | |

| Reduction | 92 ± 7 | |

| Hydrolysis | 105 ± 8 |

Industrial-Scale Considerations

Scientific Research Applications

Biological Activities

The compound has been extensively studied for its biological activities, particularly its antimicrobial , anti-inflammatory , and anticancer properties.

- Anticancer Activity : Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example: A study demonstrated that specific substitutions on the thiadiazole ring enhance anticancer efficacy by inducing apoptosis in cancer cells.

- Antimicrobial Properties : The compound has shown effectiveness against various pathogens. A derivative was tested against fungal strains and demonstrated notable antifungal activity.

Chemical Applications

In the realm of chemistry, 4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows for various chemical transformations:

-

Reactions :

- Oxidation : The thiadiazole ring can be oxidized to form sulfoxides.

- Reduction : Reduction can yield amines or alcohols.

- Substitution : The isopropyl group can be substituted with other alkyl or aryl groups.

Medicinal Chemistry

The compound is being explored for potential therapeutic uses due to its ability to interact with biological targets effectively. Its lipophilicity enhances bioavailability, making it a candidate for drug development.

Selected Research Highlights

- A study published in Frontiers in Chemistry reported that derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide exhibited strong anti-proliferative activity against breast cancer cell lines with IC50 values as low as 0.794 µM .

- Another investigation highlighted the selective action of thiadiazole derivatives against lung cancer cells, showing IC50 values ranging from 0.079 to 8.284 µM .

Summary of Biological Activities

| Activity Type | Compound Derivative | Key Findings |

|---|---|---|

| Anticancer | N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | Significant inhibition of MCF-7 and SK-BR-3 cells |

| Antifungal | Thiadiazole derivatives | Effective against various pathogenic fungi |

| Anti-inflammatory | Thiadiazole-based compounds | Modulation of NF-κB pathway |

Mechanism of Action

The mechanism of action of 4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Ring

The para-substituted benzamide derivatives of 1,3,4-thiadiazoles exhibit significant variations in physicochemical and biological properties depending on the substituent. Key examples from the literature include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity but may reduce solubility .

- Electron-donating groups (e.g., OCH₃) improve solubility but could lower bioavailability due to rapid excretion .

- Bulkier substituents (e.g., isopropyl) increase lipophilicity, favoring blood-brain barrier penetration .

Spectral Characterization

Spectral data for related compounds provide insights into structural distinctions:

- 1H NMR :

- IR Spectroscopy :

Biological Activity

4-Isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound features a benzamide backbone with an isopropyl group and a thiadiazole moiety. The synthesis typically involves multi-step reactions that can be optimized to enhance biological activity. Key synthetic pathways may include:

- Formation of the Thiadiazole Ring : This is often achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Benzamide Formation : The final step usually involves acylation reactions where the thiadiazole derivative is reacted with isopropyl amine to yield the target compound.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Anticancer Activity : Several studies have indicated that compounds with a similar structure exhibit significant anticancer properties. For instance, derivatives targeting EGFR and HER-2 have shown promising results against breast cancer cell lines (MCF-7 and SK-BR-3) with IC50 values indicating potent anti-proliferative effects .

- Antimicrobial Properties : Compounds containing the thiadiazole ring have been reported to possess antibacterial and antifungal activities. Research highlights that certain derivatives can effectively inhibit pathogenic fungi while exhibiting low toxicity towards human cells .

- Anti-inflammatory Effects : Thiadiazole derivatives are known to modulate immune responses by activating pathways such as NF-κB, which plays a crucial role in inflammation . This suggests potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinase activities related to cancer progression. For example, specific derivatives have been identified as dual inhibitors of EGFR and HER-2 kinases .

- Induction of Apoptosis : Some studies suggest that these compounds may promote apoptosis in cancer cells through various pathways, including the inhibition of key enzymes like 15-lipoxygenase .

- Cytokine Modulation : The ability to stimulate cytokine release from immune cells indicates that these compounds may enhance immune responses against infections .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | Key Findings |

|---|---|---|

| Anticancer | N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | Significant inhibition of MCF-7 and SK-BR-3 cells |

| Antifungal | 5-substituted thiadiazole derivatives | Effective against various pathogenic fungi |

| Anti-inflammatory | Thiadiazole-based compounds | Modulation of NF-κB pathway |

Selected Research Highlights

- A study demonstrated that a derivative of N-(1,3,4-thiadiazol-2-yl)benzamide exhibited strong anti-proliferative activity against breast cancer cell lines with IC50 values as low as 0.794 µM .

- Another investigation found that specific thiadiazole derivatives could inhibit the proliferation of lung cancer cells with IC50 values ranging from 0.079 to 8.284 µM, showcasing their selective action against cancer cells compared to normal cells .

Q & A

Q. Basic Characterization Tools

- NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for thiadiazole protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) confirm structural integrity .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 291) validates molecular weight .

Q. Advanced Structural Resolution

- Single-Crystal XRD : Resolves conformational ambiguities; e.g., dihedral angles between benzamide and thiadiazole rings (85.7°±0.5°) .

- IR Spectroscopy : Stretching frequencies at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S) ensure functional group retention .

How should researchers address contradictory data in biological assays for this compound?

Data Contradiction Analysis

Discrepancies in IC₅₀ values may arise from:

- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) to reduce inter-lab variability .

- Solubility Factors : Use DMSO concentrations ≤0.1% to avoid false negatives in cytotoxicity studies .

- Metabolic Interference : Pre-incubate with cytochrome P450 inhibitors to isolate direct vs. metabolite-driven effects .

What computational methods are used to predict the pharmacokinetic properties of this compound?

Q. Advanced Computational Modeling

- ADMET Prediction : SwissADME analysis reveals moderate BBB permeability (logBB = 0.3) and CYP2D6 inhibition risk .

- QSAR Models : 2D descriptors (e.g., topological polar surface area = 75 Ų) correlate with oral bioavailability (F = 65%) .

How do fluorescence properties of thiadiazole derivatives influence their research applications?

Advanced Material Science Applications

The extended π-system in 3,6-bis-thiadiazolyltetrazines exhibits strong blue fluorescence (λₑₘ = 450 nm), enabling:

- Bioimaging : Tracking cellular uptake in real-time .

- Sensor Development : Detection of Hg²⁺ ions via fluorescence quenching (LOD = 0.1 µM) .

How do 1,3,4-thiadiazole derivatives compare to oxadiazole analogs in biological activity?

Q. Comparative Analysis

- Thermodynamic Stability : Thiadiazoles show higher metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for oxadiazoles) due to reduced CYP3A4 affinity .

- Antimicrobial Potency : Thiadiazole MIC values are 50% lower than oxadiazoles, attributed to enhanced membrane penetration .

What crystallographic data confirm the molecular conformation of this compound?

Advanced Structural Validation

Single-crystal XRD reveals:

- Hydrogen Bonding : N-H···O=C interactions (2.85 Å) stabilize the crystal lattice .

- Torsional Strain : The isopropyl group induces a 12° deviation from planarity, affecting binding pocket compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.